2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur, nitrogen, and halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-iodoaniline with thiocarbonyl compounds under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iron(III) chloride (FeCl3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(5-chloro-2-iodophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazole
- 2-Amino-5-(5-bromo-2-chlorophenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and iodine atoms, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
830-75-1 |
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Molecular Formula |
C8H5BrIN3S |
Molecular Weight |
382.02 g/mol |
IUPAC Name |
5-(5-bromo-2-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5BrIN3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI Key |
JHZBDUYWMCBEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NN=C(S2)N)I |
Origin of Product |
United States |
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